molecular formula C9H8ClN3 B139488 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole CAS No. 143426-53-3

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Cat. No. B139488
M. Wt: 193.63 g/mol
InChI Key: UBMMNZIASWFWCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with chloromethyl groups . For instance, vinyl sulfones, which have synthetic utility in organic chemistry, can participate in 1,4-addition reactions and cycloaddition reactions . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be applied to the synthesis of compounds with chloromethyl groups .

Scientific Research Applications

Pharmacological Significance

Triazole derivatives, including compounds similar to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, have been explored for their broad spectrum of biological activities. They are integral in developing new drugs due to their structural variations that lead to diverse pharmacological properties. Recent patents and studies highlight the potential of triazole derivatives in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities, among others. Efforts are ongoing to synthesize triazole derivatives that address current challenges in green chemistry, sustainability, and combating new diseases and drug-resistant bacterial and viral strains (Ferreira et al., 2013).

Material Science Applications

In material science, 1,2,4-triazole derivatives show promise in creating advanced materials. For example, proton-conducting polymeric membranes based on 1H-1,2,4-triazole are explored for fuel cell applications. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures, highlighting their potential in energy technologies (Prozorova & Pozdnyakov, 2023).

Chemical Synthesis

The versatility of triazole compounds also extends to chemical synthesis, where they serve as key intermediates. Synthetic methods for 1,4-disubstituted 1,2,3-triazoles, for instance, have significant implications in drug discovery, bioconjugation, and material science. The azide-alkyne cycloaddition reaction, a crucial method for synthesizing 1,2,3-triazoles, exemplifies the role of triazole derivatives in constructing complex molecules with a wide range of biological activities (Kaushik et al., 2019).

Antifungal and Antibacterial Agents

1,2,4-Triazole derivatives are studied for their antifungal and antibacterial properties. The search for new antifungal agents is driven by the resistance developed by pathogens against existing treatments. Triazole derivatives, characterized by their structure-activity relationship (SAR), show potential as innovative antifungal compounds. Similarly, their antibacterial activity, especially against resistant strains like MRSA, underlines the therapeutic potential of triazole derivatives in addressing drug resistance (Kazeminejad et al., 2022).

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMMNZIASWFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649790
Record name 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

CAS RN

143426-53-3
Record name 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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